5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one
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Overview
Description
5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one is a heterocyclic compound that contains a pyrimidine ring substituted with bromine, chlorine, and fluorine atoms
Preparation Methods
The synthesis of 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes .
Chemical Reactions Analysis
5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one include other halogenated pyrimidines and phenyl-substituted pyrimidines. These compounds share structural similarities but may differ in their reactivity and applications. For example:
4-Bromo-3-(5’-Carboxy-4’-Chloro-2’-Fluorophenyl)-1-Methyl-5: This compound has a similar halogenated structure but different functional groups, leading to varied applications.
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C11H7BrClFN2O |
---|---|
Molecular Weight |
317.54 g/mol |
IUPAC Name |
5-bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one |
InChI |
InChI=1S/C11H7BrClFN2O/c12-9-4-15-6-16(11(9)17)5-7-1-2-8(14)3-10(7)13/h1-4,6H,5H2 |
InChI Key |
LQEBZMKNLKJUSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=NC=C(C2=O)Br |
Origin of Product |
United States |
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